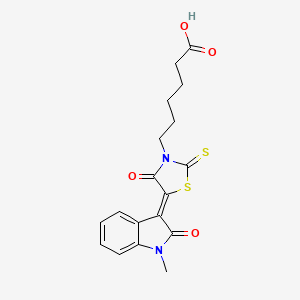

(Z)-6-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Description

Properties

IUPAC Name |

6-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-19-12-8-5-4-7-11(12)14(16(19)23)15-17(24)20(18(25)26-15)10-6-2-3-9-13(21)22/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,21,22)/b15-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPGJYNPCBJVCP-PFONDFGASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726202 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

(Z)-6-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the areas of antimicrobial and anticancer effects. The unique structural features of this compound, including the thiazolidinone core and indole moiety, suggest a diverse range of pharmacological properties.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a hexanoic acid chain, a thioxothiazolidin ring, and an indole derivative, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the thiazolidinone structure exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have been shown to possess activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimal Inhibitory Concentration (MIC) | Minimal Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 37.9 - 113.8 μM | 57.8 - 118.3 μM |

| Escherichia coli | 248 - 372 μM | 372 - 1240 μM |

| Pseudomonas aeruginosa | 43 - 172 μM | Not determined |

These findings indicate that the compound's derivatives can outperform conventional antibiotics like ampicillin and streptomycin in certain cases .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown selective cytotoxicity against several cancer cell lines, including leukemia and breast cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| MOLT-4 (Leukemia) | <0.01 - 0.02 |

| MDA-MB-231 (Breast Cancer) | >100 |

| SF-539 (CNS Cancer) | 83.20 |

The mechanism of action appears to involve the induction of apoptosis through both caspase-dependent and caspase-independent pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Thiazolidinone Core : Essential for antimicrobial and anticancer activities.

- Indole Moiety : Enhances interaction with biological targets.

- Hexanoic Acid Chain : Contributes to lipophilicity, improving membrane penetration.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of a related thiazolidinone derivative against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent for treating resistant infections .

Study on Antitumor Activity

In another study focusing on the anticancer properties, derivatives were tested against multiple cancer cell lines. The results indicated that certain modifications to the thiazolidinone structure significantly enhanced cytotoxicity while maintaining low toxicity towards normal cells .

Scientific Research Applications

(Z)-6-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a chemical compound with the molecular formula C18H18N2O4S2 and a molecular weight of 390.5 g/mol . It is also known by several synonyms, including MLS000777256, SMR000413651, and 312615-65-9 .

Chemical Structure and Identifiers

- IUPAC Name: 6-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid .

- InChI: InChI=1S/C18H18N2O4S2/c1-19-12-8-5-4-7-11(12)14(16(19)23)15-17(24)20(18(25)26-15)10-6-2-3-9-13(21)22/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,21,22)/b15-14- .

- InChIKey: OXPGJYNPCBJVCP-PFONDFGASA-N .

- SMILES: CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O)/C1=O .

Properties

Related Compounds

Several related compounds share a similar core structure with variations in substituents. These include:

- 6-[(5Z)-5-[1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid: This compound has a molecular weight of 496.6 g/mol and the IUPAC name 6-[(5Z)-5-[1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid .

- 6-[(5Z)-5-[1-[(4-nitrophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid: With a molecular weight of 511.6 g/mol, this compound's IUPAC name is 6-[(5Z)-5-[1-[(4-nitrophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid .

Chemical Reactions Analysis

Reduction Reactions

The thioxothiazolidin ring and conjugated double bonds undergo selective reduction under controlled conditions:

-

Sodium borohydride (NaBH4) reduces the exocyclic C=N bond in the oxoindole fragment, yielding a saturated indoline derivative while preserving the thioxothiazolidin ring .

-

Catalytic hydrogenation (H2/Pd-C) selectively reduces the double bond in the Z-configuration, generating a dihydrothiazolidin intermediate.

Oxidation Reactions

The hexanoic acid chain and thioxo group are susceptible to oxidation:

-

KMnO4 in acidic conditions oxidizes the thioxo (C=S) group to a sulfone (C=O), forming a thiazolidinone derivative.

-

H2O2/Fe(II) oxidizes the sulfide linkage in the thiazolidin ring, leading to sulfoxide or sulfone formation depending on stoichiometry .

Substitution Reactions

The thioxo group participates in nucleophilic substitutions:

-

Alkylation with methyl iodide (CH3I) in basic media replaces the thiol sulfur with a methyl group, forming a methylthioether derivative .

-

Aminolysis with primary amines (e.g., ethylamine) substitutes the thioxo group with an amine, generating thiazolidin-amine conjugates .

Acid-Derived Reactions

The carboxylic acid grou

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of thiazolidinone-indolinone hybrids. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Impact of Substituents on Activity: N-Alkylation: The 1-methyl or 1-acetyl group on the indolinone ring enhances microbial membrane penetration. Acetyl derivatives (e.g., CAS 300816-71-1) show higher potency than methyl analogs . Fluorination: Fluorinated indole derivatives (e.g., compound 13 in ) exhibit superior antifungal activity due to increased electronegativity and target binding . Benzimidazole Hybrids: Replacement of indolinone with benzimidazole () shifts activity toward anticancer targets, likely due to DNA intercalation .

Synthetic Methods :

- Most analogs are synthesized via condensation of rhodanine derivatives with aldehyde-bearing indole/benzimidazole precursors in acetic acid or THF .

Physicochemical Trends: Hexanoic acid side chains improve aqueous solubility, critical for bioavailability.

Q & A

Q. Q1. What are the optimized synthetic routes for (Z)-6-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation of 4-oxo-2-thioxothiazolidin-3-ylhexanoic acid with 1-methyl-2-oxoindoline-3-carbaldehyde in acetic acid under reflux, using sodium acetate as a catalyst. Key parameters include:

- Temperature : Reflux (~110–120°C) ensures sufficient activation energy for imine formation .

- Solvent : Acetic acid acts as both solvent and proton donor, facilitating the Knoevenagel condensation .

- Reaction Time : 3–5 hours, monitored by TLC to avoid over-oxidation or side reactions .

Yield optimization (typically 48–73%) requires stoichiometric control of aldehyde (1.1–1.2 equiv) and catalyst (sodium acetate, 1–2 equiv) .

Q. Q2. Which analytical techniques are critical for characterizing this compound’s purity and structural conformation?

Methodological Answer:

- FTIR : Confirms functional groups (e.g., C=O at ~1690–1730 cm⁻¹, C=S at ~1250 cm⁻¹) .

- NMR :

- ¹H NMR : Z-configuration is confirmed by coupling constants (J = 10–12 Hz for olefinic protons) .

- ¹³C NMR : Resonances at δ ~180–190 ppm confirm carbonyl groups (4-oxothiazolidinone and indolinone) .

- HPLC : Purity >95% is achieved using a C18 column with methanol/water (70:30) mobile phase .

- Thermal Analysis : DSC and TGA assess stability (decomposition >250°C) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ variations in anticancer assays) arise from:

- Structural Isomerism : Z/E isomer ratios impact receptor binding; HPLC or NOESY NMR quantifies isomeric purity .

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times require standardization .

- Solubility : Poor aqueous solubility may lead to false negatives; use DMSO carriers (<0.1% v/v) with solubility enhancers (e.g., cyclodextrins) .

Validated protocols, such as the NCI-60 panel for anticancer screening, mitigate variability .

Q. Q4. What computational strategies predict the compound’s binding affinity to molecular targets like HDACs or kinases?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with crystal structures (e.g., HDAC8 PDB: 1T69) to model the thioxothiazolidinone core interacting with zinc ions in active sites .

- QSAR Models : Correlate substituent effects (e.g., hexanoic acid chain length) with activity using descriptors like logP and polar surface area .

- MD Simulations : Assess binding stability (20–50 ns trajectories) to identify critical residues (e.g., Asp101 in HDACs) .

Q. Q5. How does modifying the hexanoic acid side chain influence pharmacokinetics and tissue specificity?

Methodological Answer:

- Chain Length : Longer chains (e.g., C6 vs. C4) enhance lipophilicity (logP >3), improving blood-brain barrier penetration but reducing renal clearance .

- Derivatization : Ester prodrugs (e.g., ethyl hexanoate) increase oral bioavailability by resisting first-pass metabolism .

- Targeted Delivery : Conjugation to folate or RGD peptides enhances tumor specificity via receptor-mediated uptake .

Q. Q6. What in vivo models are suitable for evaluating toxicity and efficacy of this compound?

Methodological Answer:

- Acute Toxicity : OECD Guideline 423 in rodents (dose range: 50–2000 mg/kg) monitors organ damage via serum ALT/AST and histopathology .

- Xenograft Models : Subcutaneous implantation of HT-29 (colon cancer) or A549 (lung cancer) in nude mice, with tumor volume measured biweekly .

- Pharmacokinetics : LC-MS/MS quantifies plasma concentrations (Cₘₐₓ, t₁/₂) after IV/oral administration .

Data Analysis and Reproducibility

Q. Q7. How should researchers address poor reproducibility in spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

- Standardization : Use deuterated solvents (DMSO-d6 or CDCl₃) and internal standards (TMS) .

- Dynamic Range : Adjust concentration to avoid signal saturation (0.5–10 mM for ¹H NMR) .

- Metadata Reporting : Document probe temperature, solvent pH, and instrument frequency (e.g., 400 MHz vs. 600 MHz) .

Q. Q8. What statistical methods validate the significance of biological data for this compound?

Methodological Answer:

- Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (GraphPad Prism) with R² >0.95 .

- ANOVA : Compare treatment groups (p <0.05) with post-hoc Tukey tests to control for multiple comparisons .

- Flow Cytometry : Use PI/Annexin V staining to quantify apoptosis; gate ≥10,000 events for statistical power .

Emerging Research Directions

Q. Q9. Can this compound serve as a template for dual inhibitors targeting oxidative stress and inflammation?

Methodological Answer:

- Target Selection : Prioritize dual targets (e.g., COX-2/LOX or Nrf2/NF-κB) via STRING database analysis .

- Hybrid Design : Fuse with antioxidant moieties (e.g., curcuminoid or resveratrol derivatives) via ester/amide linkages .

- In Vitro Screening : Measure ROS (DCFH-DA assay) and TNF-α (ELISA) in LPS-stimulated macrophages .

Q. Q10. What proteomics approaches identify off-target interactions of this compound?

Methodological Answer:

- Chemical Proteomics : Use immobilized compound pulldowns with MS/MS to map binding proteins in cell lysates .

- Phosphoproteomics : SILAC labeling quantifies kinase inhibition (e.g., p-ERK/p-AKT reduction) .

- Bioinformatics : Enrichment analysis (DAVID) links hits to pathways (e.g., apoptosis, cell cycle) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.